2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-fluorophenyl)acetamide
Übersicht
Beschreibung
2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-fluorophenyl)acetamide, commonly known as EF24, is a synthetic compound that has gained a lot of attention in the scientific community due to its potential therapeutic applications. EF24 was first synthesized in 2008 by a group of researchers led by Dr. Paul Hergenrother at the University of Illinois at Urbana-Champaign. Since then, EF24 has been extensively studied for its anti-cancer, anti-inflammatory, and anti-oxidant properties.
Wirkmechanismus
The exact mechanism of action of EF24 is not fully understood, but it is believed to work by targeting multiple signaling pathways in cancer cells. EF24 has been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and inflammation. EF24 has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. In addition, EF24 has been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
EF24 has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that EF24 can induce apoptosis in cancer cells, inhibit cancer cell migration and invasion, and reduce the expression of pro-inflammatory cytokines. In vivo studies have shown that EF24 can inhibit tumor growth and metastasis in animal models of cancer, reduce inflammation in animal models of inflammatory diseases, and improve cognitive function in animal models of Alzheimer's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EF24 is its potent anti-cancer properties, which make it a potential candidate for the development of novel cancer therapies. EF24 has also been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases and age-related diseases such as Alzheimer's. One of the main limitations of EF24 is its relatively low yield, which makes it difficult to synthesize in large quantities. In addition, EF24 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on EF24. One direction is to further investigate its anti-cancer properties and potential as a novel cancer therapy. Another direction is to investigate its anti-inflammatory and anti-oxidant properties and potential as a treatment for inflammatory diseases and age-related diseases such as Alzheimer's. Additionally, future research could focus on improving the synthesis of EF24 to increase its yield and make it more accessible for research and development. Finally, clinical trials are needed to determine the safety and efficacy of EF24 in humans.
Wissenschaftliche Forschungsanwendungen
EF24 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that EF24 has potent anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. EF24 has also been shown to inhibit the growth of cancer stem cells, which are responsible for the recurrence of cancer after treatment. In addition to its anti-cancer properties, EF24 has also been studied for its anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases and age-related diseases such as Alzheimer's.
Eigenschaften
IUPAC Name |
2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-(2-fluorophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-2-27-15-9-7-14(8-10-15)18-11-20(26)24(13-22-18)12-19(25)23-17-6-4-3-5-16(17)21/h3-11,13H,2,12H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLJYMBZWFPHOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.